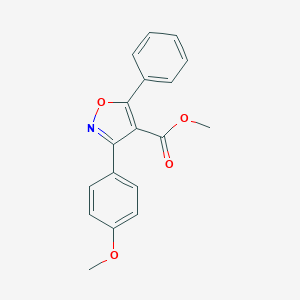![molecular formula C7H7N5O2S B040461 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 113967-71-8](/img/structure/B40461.png)
7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the CAS Number: 113967-71-8 . It has a molecular weight of 225.23 and its molecular formula is C7H7N5O2S . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CSC1=NN2C(=N1)N=CC(C(O)=O)=C2N . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
This compound has a melting point of 275°C . It is solid in its physical form .科学的研究の応用
Synthesis of Heterocyclic Compounds
The compound serves as a key precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. These heterocycles are often found in natural products with significant biological activities . The presence of the triazolopyrimidine moiety is particularly important in the development of new drugs due to its structural similarity to several biologically active natural compounds.
Antimalarial Activity
Researchers have utilized this compound in the synthesis of dihydroorotate dehydrogenase inhibitors. These inhibitors have shown promising antimalarial activity, which is critical in the fight against malaria, a disease that affects millions worldwide .
Antiviral Research
The compound has been used to create molecules with potential antiviral activity. This is particularly relevant for the development of new treatments against various viral infections, including those caused by emerging and re-emerging viruses .
Cardiovascular Therapeutics
Compounds synthesized from this chemical have been investigated for their potential use in treating cardiovascular disorders. This includes research into new drugs that could help manage conditions such as hypertension and heart failure .
Diabetes Management
The compound has been part of studies aimed at creating new treatments for type 2 diabetes. This research is crucial as diabetes remains a major health challenge globally, affecting the quality of life of patients and increasing the risk of other complications .
Material Sciences
Beyond its applications in life sciences, this compound has also found use in material sciences. It contributes to the development of new materials with specific properties, which can be used in various industrial applications .
Influenza Virus Research
In the context of infectious diseases, derivatives of this compound have been identified as inhibitors of influenza virus RNA polymerase, which is essential for viral replication. This opens up possibilities for new antiviral drugs that can combat influenza outbreaks .
Metabolic Disorders
The compound has been involved in the discovery of new therapeutic targets for metabolic disorders. This includes research into fatty acid-binding proteins, which play a role in conditions like dyslipidemia and coronary heart disease .
Safety and Hazards
作用機序
Target of Action
Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .
Mode of Action
It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can interact with their targets and cause changes that lead to inhibition of certain biological processes .
Biochemical Pathways
It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can affect various biochemical pathways, leading to downstream effects .
Result of Action
Compounds with a similar structure have shown moderate antiproliferative activities against cancer cells , and improved anti-inflammatory activity .
特性
IUPAC Name |
7-amino-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2S/c1-15-7-10-6-9-2-3(5(13)14)4(8)12(6)11-7/h2H,8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVRZGGAFXBZNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=C(C=NC2=N1)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379242 |
Source


|
| Record name | 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
CAS RN |
113967-71-8 |
Source


|
| Record name | 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the key structural features of 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid in crystalline form?
A1: This compound exhibits interesting structural features depending on the solvent present during crystallization.
- Dimethylformamide (DMF) monosolvate: When crystallized with DMF, the compound forms a layered structure. These layers are held together by N...O hydrogen bonds between the carboxylic acid group of one molecule and the nitrogen atom of the DMF molecule in the adjacent layer [].
- Monohydrate: In the presence of water, the compound forms a monohydrate. This structure is characterized by a network of O...O and N...O hydrogen bonds, with water molecules playing a crucial role in bridging adjacent molecules. Additionally, weak π-π stacking interactions contribute to the overall stability of the three-dimensional supramolecular architecture [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)
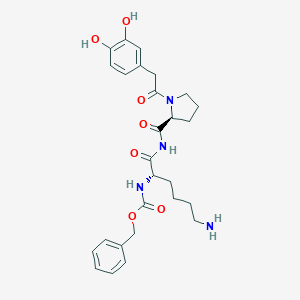
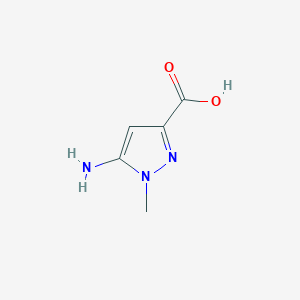
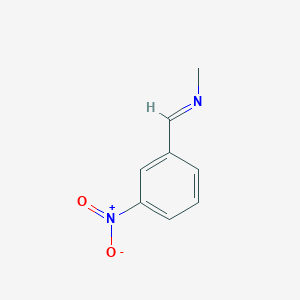

![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)

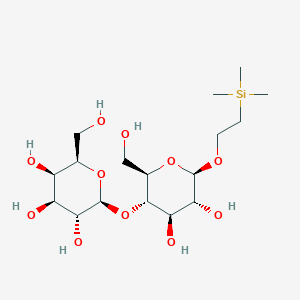
![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)
![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)

![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)
